Methyl 2-(1-hydroxycyclooctyl)acetate
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Overview
Description
Methyl 2-(1-hydroxycyclooctyl)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a cyclooctyl ring with a hydroxyl group and a methyl acetate moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxycyclooctyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ (Thionyl chloride) to form corresponding chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄
Substitution: SOCl₂
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of alkyl halides
Scientific Research Applications
Methyl 2-(1-hydroxycyclooctyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
- Methyl 2-(cis-2-hydroxycyclohexyl)acetate
Uniqueness
Methyl 2-(1-hydroxycyclooctyl)acetate is unique due to its cyclooctyl ring structure, which imparts different steric and electronic properties compared to similar compounds with smaller ring systems. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 2-(1-hydroxycyclooctyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-14-10(12)9-11(13)7-5-3-2-4-6-8-11/h13H,2-9H2,1H3 |
InChI Key |
WNZYNMCUAVDOPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCCCC1)O |
Origin of Product |
United States |
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